molecular formula C14H20N2O4 B565593 N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester CAS No. 870812-29-6

N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester

Cat. No. B565593
CAS RN: 870812-29-6
M. Wt: 280.324
InChI Key: UMQHVEJVBXAPLK-GFCCVEGCSA-N
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Description

“N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester” is a chemical compound with the molecular formula C14H20N2O4 . It is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Some basic properties can be inferred from its molecular formula, C14H20N2O4 , but detailed properties like melting point, boiling point, and density are not available in the sources I found.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s used for research purposes , but without more context, it’s difficult to speculate about its biological or chemical activity.

Future Directions

The future directions for research involving this compound are not clear from the available information. Given its use in research , it’s possible that it could be involved in studies of organic synthesis, chemical reactions, or biological activity.

properties

IUPAC Name

benzyl N-[(2R)-4-(dimethylamino)-1-hydroxy-4-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-16(2)13(18)8-12(9-17)15-14(19)20-10-11-6-4-3-5-7-11/h3-7,12,17H,8-10H2,1-2H3,(H,15,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHVEJVBXAPLK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)C[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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